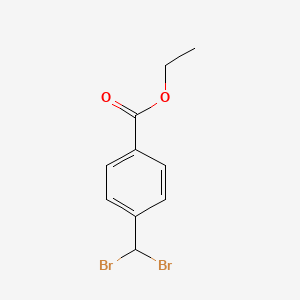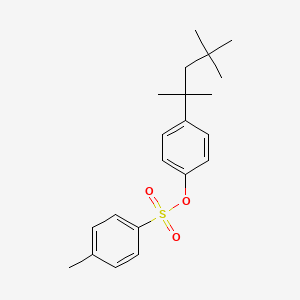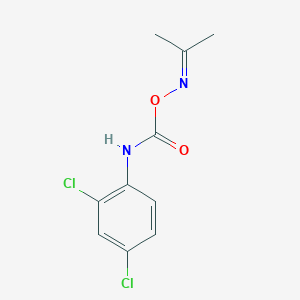
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups attached to both the ethyl and phenyl moieties, which can influence its chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid, while reduction could produce methoxyethylamine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy groups can play a crucial role in its binding affinity and specificity towards molecular targets.
類似化合物との比較
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis with similar functional groups.
Methoxyethylamine: A precursor in the synthesis of various urea derivatives.
Methoxybenzoic acid:
Uniqueness: 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea stands out due to its unique combination of methoxy groups on both the ethyl and phenyl moieties, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of selectivity and potency in various applications.
特性
CAS番号 |
59759-19-2 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-15-8-7-12-11(14)13-9-5-3-4-6-10(9)16-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
InChIキー |
ADCKYBGOYICRRN-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)

![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)





![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)




